REACTION_CXSMILES
|
O=C(C)[CH2:3][CH2:4][CH2:5][C:6]#[N:7].[NH2:9][C:10]1[C:15]([CH:16]=O)=[CH:14][CH:13]=[CH:12][N:11]=1.N1CCC[C@H:19]1[C:20](O)=O>C(O)C>[N:11]1[C:10]2[C:15](=[CH:16][CH:19]=[CH:20][N:9]=2)[CH:14]=[CH:13][C:12]=1[CH2:3][CH2:4][CH2:5][C:6]#[N:7]
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Name
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|
Quantity
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5 mL
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Type
|
reactant
|
Smiles
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O=C(CCCC#N)C
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1C=O
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Name
|
|
Quantity
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5.3 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 12 hours
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Duration
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12 h
|
Type
|
CUSTOM
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Details
|
evaporation of the solvent
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Type
|
CUSTOM
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Details
|
the residue was chromatographed (silica gel, ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CN=C12)CCCC#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |